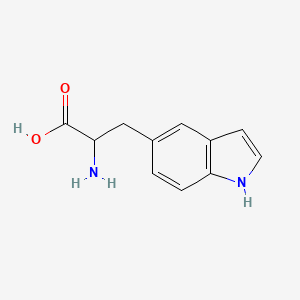

2-amino-3-(1H-indol-5-yl)propanoic acid

CAS No.: 3569-24-2

Cat. No.: VC15977811

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3569-24-2 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | 2-amino-3-(1H-indol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15) |

| Standard InChI Key | AYNAZYTXSBGFDA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN2)C=C1CC(C(=O)O)N |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-amino-3-(1H-indol-5-yl)propanoic acid, reflects its structure:

-

A central propanoic acid chain () with an amino group (-NH) at the α-carbon (C2).

-

A 1H-indole group attached at the β-carbon (C3), with the indole’s benzene ring substituted at the 5-position .

Key Features:

-

Molecular Formula: (calculated molecular weight: 218.23 g/mol).

-

Stereochemistry: The α-carbon is chiral; enantiomers (D/L) may exhibit distinct biological activities, though specific studies are lacking for this isomer.

-

Tautomerism: The indole’s NH group allows tautomerization, influencing solubility and reactivity .

Synthesis and Structural Analogs

Structural Modifications

-

Halogenation: Introducing halogens (Cl, I) at the 5-position enhances metabolic stability and binding affinity in enzyme inhibitors .

-

Alkyne Functionalization: The 5-(prop-2-yn-1-yloxy) variant (PubChem CID 75535048) demonstrates the feasibility of click chemistry modifications for bioconjugation .

Physicochemical Properties

Data from analogs suggest the following properties (Table 1):

Table 1: Comparative Physicochemical Properties of Indole-Based Amino Acids

Key Observations:

-

Hygroscopicity: Chloro and iodo analogs are hygroscopic, necessitating storage under inert gas .

-

Thermal Stability: Decomposition above 300°C is common due to indole ring fragility .

Biological Activity and Mechanisms

Enzyme Inhibition

-

cPLA2α Inhibition: 3-(1-Aryl-1H-indol-5-yl)propanoic acids (e.g., ASB14780) show potent inhibition of cytosolic phospholipase A2α (IC = 0.12 μM), a target in inflammatory diseases . The 5-indolyl configuration enhances hydrophobic interactions with the enzyme’s active site .

-

Tryptophan Metabolism: Structural similarity to L-tryptophan suggests potential interference with kynurenine or serotonin pathways, though this remains untested for the 5-yl isomer .

Applications in Drug Discovery

Anti-Inflammatory Agents

-

Lead Compound Optimization: ASB14780, a 5-indolylpropanoic acid derivative, reduces edema in murine models (ED = 3.2 mg/kg) . The 5-substitution pattern improves bioavailability compared to 3-substituted analogs .

Prodrug Design

-

Ester Prodrugs: Methyl and ethyl esters of 5-chlorotryptophan show enhanced blood-brain barrier penetration, suggesting utility in neurological disorders .

Challenges and Future Directions

-

Synthetic Accessibility: Direct functionalization at the indole 5-position remains challenging due to electronic and steric factors. Transition metal-catalyzed C–H activation could offer solutions.

-

Biological Profiling: No in vivo toxicity or pharmacokinetic data exist for the 5-yl isomer. Priority studies should include:

-

Cytotoxicity screening (e.g., HepG2, HEK293 cells).

-

Metabolic stability assays in liver microsomes.

-

-

Computational Modeling: Molecular docking studies could predict interactions with targets like cPLA2α or IDO1 (indoleamine 2,3-dioxygenase).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume